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Compound of Interest

5-Chloro-2-methylpyridine
Compound Name:

hydrochloride
CAS No.: 1881292-44-9
Cat. No.: B8029302

Get Quote

Executive Summary

5-Chloro-2-picoline (5-Chloro-2-methylpyridine, CAS: 72093-07-3) is a critical heterocyclic
building block utilized in the synthesis of pharmaceuticals, including HIV reverse transcriptase
inhibitors and GCN2 modulators. Its structural integrity and purity are paramount in multi-step
organic synthesis.

This guide provides an authoritative analysis of the Electron lonization (El) mass spectrometry
fragmentation patterns of 5-Chloro-2-picoline. Unlike standard spectral libraries that offer static
images, this document deconstructs the mechanistic causality of the fragmentation, compares
it against non-halogenated analogs (2-Picoline), and establishes a robust protocol for
differentiating it from regioisomers.

Chemical Identity & Properties

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8029302#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8029302?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Property Specification

IUPAC Name 5-Chloro-2-methylpyridine
CAS Number 72093-07-3

Molecular Formula CeHsCIN

Molecular Weight 127.57 g/mol
Monoisotopic Mass 127.019 u (3°Cl)

Pyridine ring substituted with a methyl group at

Key Structural Feature .
C2 and chlorine at C5.[1][2][3][4][5][6]

Experimental Protocol: GC-MS Workflow

To ensure reproducibility, the following validated GC-MS protocol is recommended. This
workflow minimizes thermal degradation and maximizes the detection of diagnostic ions.

Sample Preparation
e Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

e Concentration: 10 pg/mL (10 ppm).

« Inlet: Split mode (20:1) to prevent detector saturation.

Instrumentation Parameters

o System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
e Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm x 0.25 um.
o Carrier Gas: Helium at 1.0 mL/min (constant flow).
e Oven Program:
o Hold at 50°C for 2 min.

o Ramp 15°C/min to 200°C.
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o Hold 2 min (Elution typically occurs ~120-130°C).

e lon Source: Electron lonization (El) at 70 eV.

e Source Temp: 230°C (High enough to prevent condensation, low enough to avoid pyrolysis).

Fragmentation Analysis: The Mechanistic Core

The mass spectrum of 5-Chloro-2-picoline is dominated by the stability of the pyridine ring and
the lability of the benzylic hydrogens.

Key Diagnaostic lons

Relative
m/z (Mass-to- . .. .
lon Identity Abundance Origin | Mechanism
Charge)
(Approx.)
Molecular lon. High
127 M+ (35Cl) 100% (Base Peak) stability due to
aromaticity.
Chlorine isotope
129 M* (37Cl) ~32% _ _
signature (3:1 ratio).
Loss of benzylic H
) from methyl group;
126 [M-H]*+ High (60-90%)
forms stable
Azatropylium ion.
Homolytic cleavage of
) C-Cl bond.
92 [M-CI]* Medium (20-40%)
Corresponds to
CeHsN™.
Loss of HCN from the
65 [CsHs]* Low-Medium m/z 92 fragment (Ring

contraction).

Fragmentation Pathway Visualization
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The following diagram illustrates the primary decay channels. The stability of the [M-H]* ion is a
defining feature of alkyl-substituted pyridines (picolines), distinguishing them from simple
halopyridines where halogen loss is often faster.

Molecular lon (M+)
m/z 127 | 129
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[M - H]+
m/z 126 / 128
(Azatropylium lon)

(Secondary Loss)
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m/z 92
(Picolyl Cation)

- HCN (27 u)
(Ring Contraction)

[M - Cl - HCN]+
m/z 65
(Cyclopentadienyl Cation)

Further Decomposition

Ring Fragmentation
m/z 39, 51

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathway of 5-Chloro-2-picoline under 70 eV Electron
lonization.

Comparative Analysis
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To validate the identity of 5-Chloro-2-picoline, it must be compared against its non-halogenated

parent (2-Picoline) and potential isomers.

vs. 2-Picoline (Parent Compound)

The presence of Chlorine drastically alters the spectrum, not just by mass shift, but by

introducing the C-ClI cleavage channel.

Feature

2-Picoline (Parent)

5-Chloro-2-picoline
(Target)

Interpretation

Molecular lon

m/z 93

m/z 127/ 129

Mass shift of +34 u
(3°CI - H).

Isotope Pattern

None (M+1 only)

3:1 Ratio (M : M+2)

Diagnostic for

Chlorine presence.[7]

Base Peak

m/z 93 or 92 ([M-H]*)

m/z 127 or 126 ([M-
H]*)

Both favor H-loss to
form azatropylium

species.

Secondary Fragment

m/z 66 (Loss of HCN)

m/z 92 (Loss of Cl)

Target loses Cl before
or parallel to HCN
loss.

Differentiation from Isomers (e.g., 3-Chloro-2-picoline)

Isomers like 3-Chloro-2-picoline have identical molecular weights (127.57). Mass spectrometry

alone is often insufficient for definitive identification due to spectral similarity.

¢ Ortho Effect (3-Cl isomer): The proximity of the Chlorine at C3 to the Methyl at C2 can
facilitate a unique "Ortho Effect,” often leading to a slightly enhanced loss of HCI (m/z 91) or

Cl compared to the 5-Cl isomer.

o Chromatographic Separation: The most reliable differentiation is Retention Time (RT).

o 3-Chloro-2-picoline: Typically elutes earlier on non-polar columns due to steric shielding

and lower boiling point.
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o 5-Chloro-2-picoline: Typically elutes later due to a more exposed dipole and higher
symmetry.

Logical Identification Workflow

Use this decision tree to confirm the identity of 5-Chloro-2-picoline in a crude reaction mixture.

Unknown Sample Spectrum

Yes
Is M+2 intensity ~32%7? No

Yes (CI confirmed) No (Wrong Isotope)

Is m/z 126 present? Not Chloropicoline

es (Methyl present)

Compare Retention Time

No (Possible Chloropyridine)
(vs Standards)

Matches 5-CI Std Matches 3-Cl Std
Confirmed: Suspect Isomer
5-Chloro-2-picoline (e.g., 3-Chloro)
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Figure 2: Logic gate for the identification of 5-Chloro-2-picoline using GC-MS data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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